

Technical Support Center: Analysis of Impurities in Research-Grade Helium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Heliox

Cat. No.: B1219071

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of impurities in research-grade helium.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in research-grade helium?

A1: The most prevalent impurities in research-grade helium include neon, oxygen, nitrogen, methane, carbon monoxide, and carbon dioxide.^[1] Water, hydrogen, and argon can also be present as minor contaminants. The specific impurities and their concentrations will vary depending on the grade of the helium.

Q2: What are the different grades of research-grade helium and how do they differ in purity?

A2: Research-grade helium is typically available in several grades, with the most common being 5.0 (99.999% pure) and 6.0 (99.9999% pure). The primary difference between these grades is the maximum allowable concentration of specified impurities. Higher grades have lower permissible levels of contaminants, making them suitable for more sensitive applications.

Q3: Why is it critical to use high-purity helium in sensitive analytical instruments?

A3: High-purity helium is essential in many research applications, particularly as a carrier gas in gas chromatography (GC) and as a cooling medium for sensitive equipment like NMR.

spectrometers.[1] Impurities in the helium can lead to a variety of problems, including increased baseline noise, ghost peaks in chromatograms, column degradation, and reduced detector sensitivity. For instance, in GC applications, a purity of at least 99.999% is often required.[1]

Q4: What are the primary sources of helium contamination in a laboratory setting?

A4: Contamination of high-purity helium can occur from several sources. These include leaks in the gas lines or fittings, which can allow atmospheric gases like nitrogen and oxygen to enter the system.[2] The gas compressor and its components, such as the adsorber and oil mist separator, can also be a significant source of contamination if not properly maintained. Additionally, permeation of atmospheric gases through polymeric tubing can introduce impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of impurities in research-grade helium, with a focus on gas chromatography techniques.

Issue 1: Unexpected Peaks in the Chromatogram

Symptom: The appearance of peaks that are not present in the calibration gas standard or are larger than anticipated.

Possible Causes & Solutions:

Cause	Troubleshooting Steps
Contaminated Carrier Gas	Verify the purity of the helium source. Ensure that the correct grade of helium is being used for the application. [2] If necessary, replace the helium cylinder.
System Leaks	Perform a leak check on the entire gas flow path, including all fittings and connections. Tighten any loose connections. [2]
Sample Contamination	Ensure proper sample handling and injection techniques to prevent contamination from the surrounding environment.
Injector Issues	A contaminated injector or a bleeding septum can introduce extraneous peaks. Clean the injector and replace the septum if necessary.

Issue 2: Baseline Noise or Instability

Symptom: The baseline on the chromatogram is noisy, drifting, or shows irregular fluctuations.

Possible Causes & Solutions:

Cause	Troubleshooting Steps
Detector Contamination	The detector may be contaminated. Follow the manufacturer's instructions for cleaning the detector.
Gas Leaks	Leaks in the gas supply lines can introduce atmospheric gases, leading to an unstable baseline. ^[3] Conduct a thorough leak check.
Inadequate Gas Purification	Ensure that in-line gas purifiers (e.g., for moisture, oxygen, hydrocarbons) are installed and functioning correctly. Replace them if they are exhausted.
Fluctuations in Gas Flow	Unstable gas flow rates can cause baseline drift. Check and clean or replace the flow and pressure regulators. ^[4]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical, exhibiting tailing (a gradual return to baseline after the peak maximum) or fronting (a steep rise and a gradual decline of the peak).

Possible Causes & Solutions:

Cause	Troubleshooting Steps
Column Degradation	The analytical column may be degraded or contaminated. Condition the column at a higher temperature or, if necessary, replace it.
Active Sites in the System	Active sites in the injector, column, or detector can interact with analytes, causing peak tailing. Deactivate or clean these components.
Improper Sample Injection	Overloading the column with too much sample can lead to poor peak shape. Use a lower sample concentration or a split injection technique.

Quantitative Data

The following tables summarize the typical impurity levels in different grades of research helium and the detection limits of common analytical techniques.

Table 1: Maximum Impurity Concentrations in Research-Grade Helium (ppmv)

Impurity	Grade 5.0 (99.999%)	Grade 5.5 (99.9995%)	Grade 6.0 (99.9999%)
Oxygen (O ₂) **	< 1	< 1	< 0.5
Nitrogen (N ₂)	< 4	< 3	< 0.5
Water (H ₂ O)	< 3	< 1	< 0.5
Total Hydrocarbons (as CH ₄)	< 0.2	< 0.5	< 0.1
Carbon Monoxide (CO) & Carbon Dioxide (CO ₂)	< 1	-	< 0.1
Hydrogen (H ₂) **	-	-	< 0.5
Neon (Ne)	-	-	< 0.5
Data compiled from multiple sources. [5] [6] [7] [8]			

Table 2: Typical Detection Limits for Impurities in Helium

Impurity	Analytical Method	Typical Limit of Detection (LOD)
Permanent Gases (O ₂ , N ₂ , CH ₄ , CO)	GC with Micro GC	< 2 ppm
**Carbon Dioxide (CO ₂) **	GC with Micro GC	< 2 ppm
Neon, Hydrogen, Argon, Methane	GC with Helium Ionization Detector (HID)	~2 ppb
Permanent Gases and CO ₂	GC with Pulsed Discharge Helium Ionization Detector (PDHID)	~50 ppb
General Impurities	GC-Mass Spectrometry (GC-MS)	~6 ppm (for Helium)
Data compiled from multiple sources. [1] [9] [10] [11]		

Experimental Protocols

Methodology: Analysis of Permanent Gases and CO₂ using Gas Chromatography with a Micro GC

This protocol outlines a general procedure for the analysis of common impurities in helium using a gas chromatograph equipped with a micro gas chromatograph (Micro GC) system.

1. Instrumentation:

- Agilent 990 Micro GC system (or equivalent)
- Channel 1: 10 m CP-Molsieve 5Å column
- Channel 2: 10 m CP-PoraPLOT U column
- Carrier Gas: Helium (Grade 5.0 or higher)

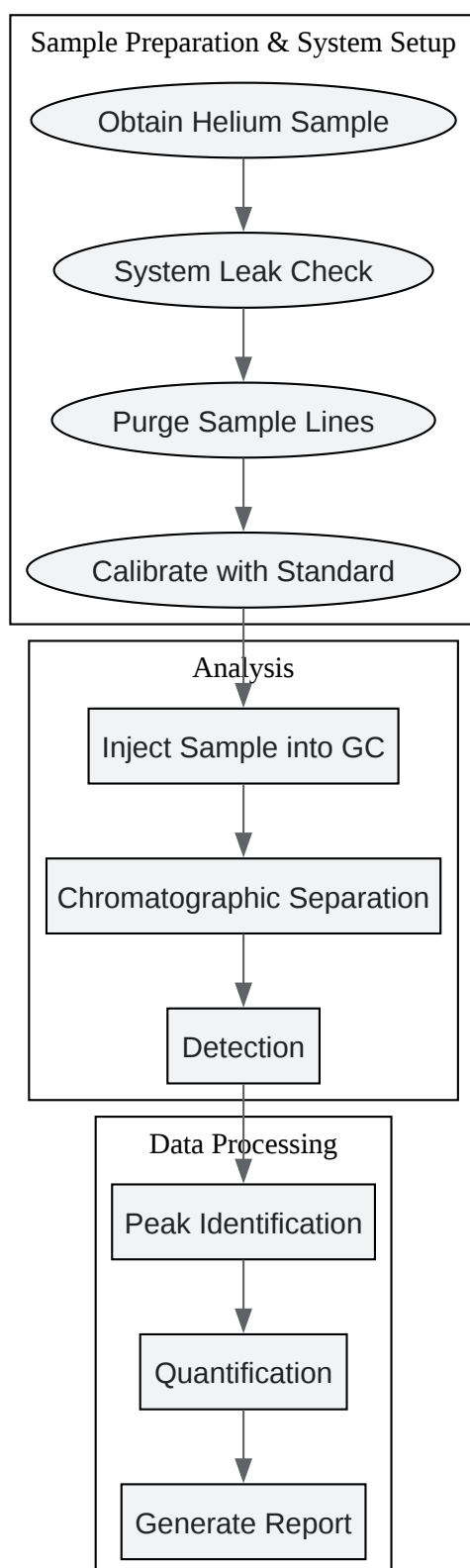
2. Operating Conditions:[\[1\]](#)

Parameter	Channel 1 (Molsieve 5Å)	Channel 2 (PoraPLOT U)
Carrier Gas	Helium	Helium
Column Pressure	300 kPa	150 kPa
Injector Temperature	50 °C	50 °C
Column Temperature	150 °C	60 °C
Injection Time	200 ms	200 ms

3. Procedure:

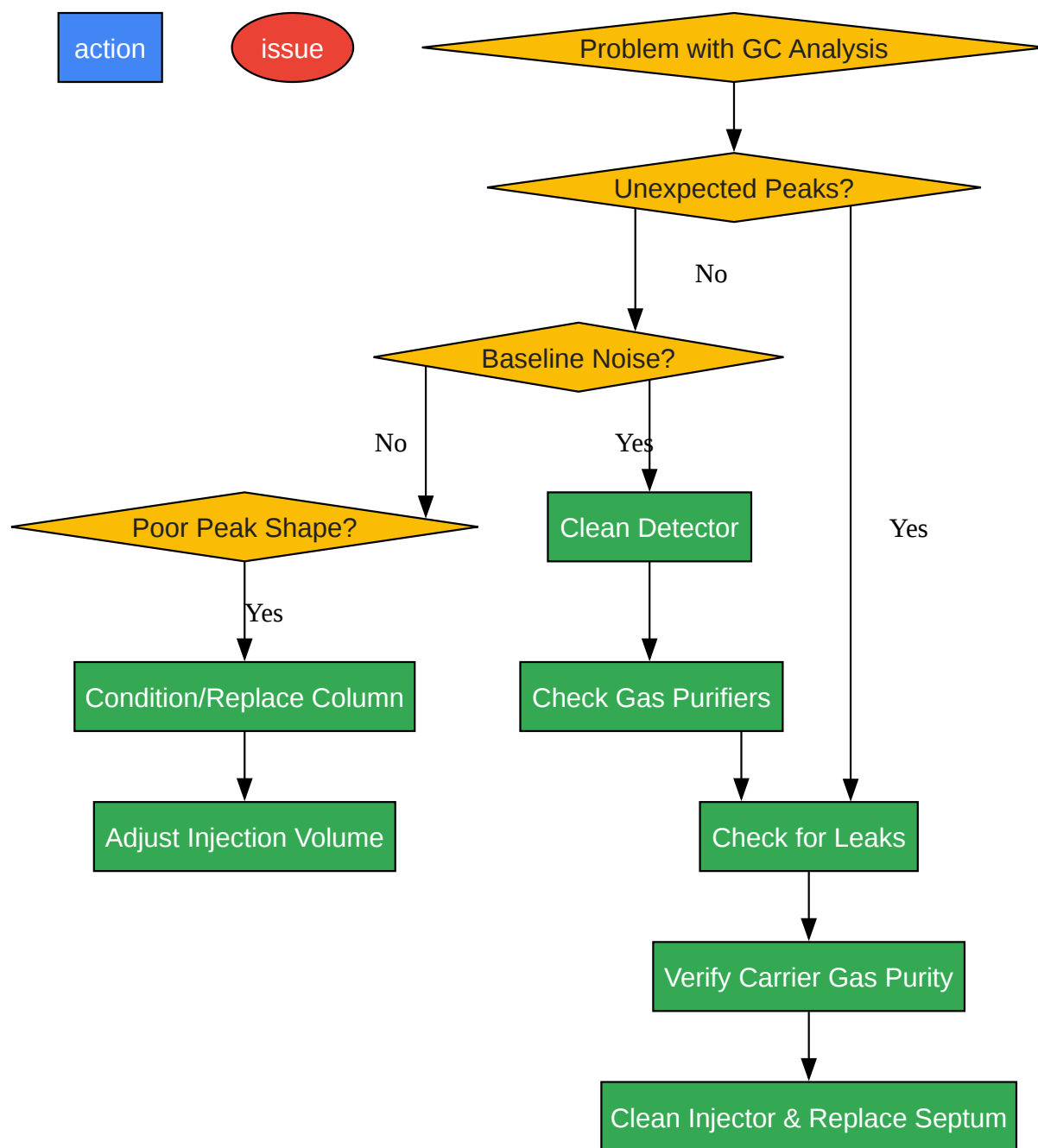
- Ensure the Micro GC system is properly calibrated with a certified gas standard containing known concentrations of the target impurities (e.g., neon, oxygen, nitrogen, methane, carbon monoxide, carbon dioxide).
- Purge the sampling lines thoroughly with the helium sample to be analyzed to avoid atmospheric contamination.
- Connect the helium sample to the inlet of the Micro GC.
- Initiate the analysis. The sample is injected onto the two parallel channels.
- Channel 1 (Molsieve 5Å) separates neon, oxygen, nitrogen, methane, and carbon monoxide.
- Channel 2 (PoraPLOT U) separates carbon dioxide.
- The separated components are detected by the thermal conductivity detectors.
- The resulting chromatogram is processed by the chromatography data system to identify and quantify the impurities based on the calibration.

Visualizations



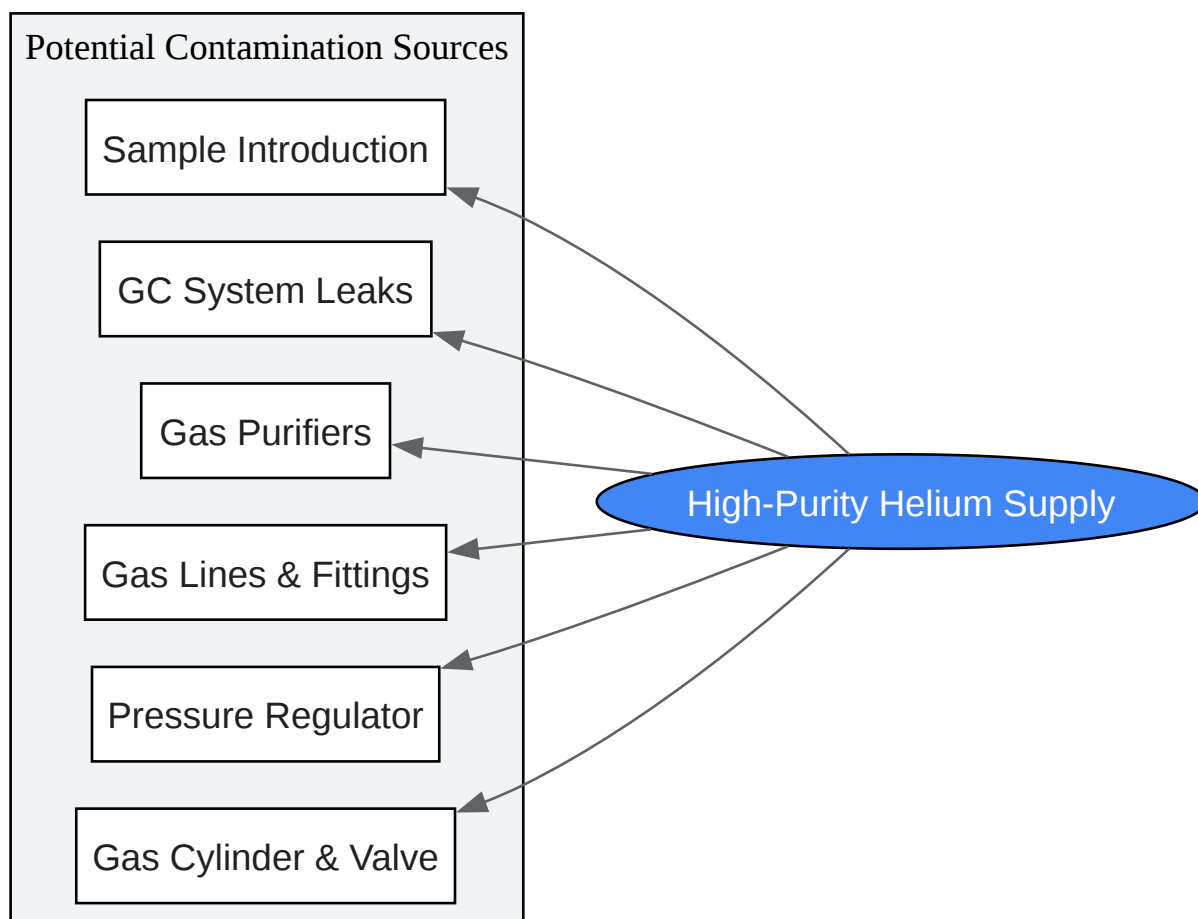
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General experimental workflow for helium impurity analysis.



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Troubleshooting decision tree for GC analysis of helium.



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Potential sources of contamination in the helium supply chain.

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- To cite this document: BenchChem. [Technical Support Center: Analysis of Impurities in Research-Grade Helium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219071#analysis-of-impurities-in-research-grade-helium>]

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